
1,3,3-Trimethoxybutane
Overview
Description
1,3,3-Trimethoxybutane (CAS: 6607-66-5) is an organic compound with the molecular formula C₇H₁₆O₃, featuring three methoxy (-OCH₃) groups attached to a butane backbone at positions 1, 3, and 2. It is synthesized via the reaction of methyl vinyl ketone with trimethyl orthoformate under acidic conditions . This compound is primarily used as an intermediate in organic synthesis and has been detected in environmental samples, such as firefighting foams, at concentrations of 43 µg/L . Its structure and reactivity are influenced by the electron-donating methoxy groups, which enhance solubility in polar solvents while reducing volatility compared to non-oxygenated alkanes.
Preparation Methods
Synthesis via Methanolysis of Monovinyl Acetylene (Industrial and Catalytic Approach)
One industrially relevant method involves the reaction of monovinyl acetylene with excess methanol in the presence of a mercury-boron trifluoride catalyst. This process yields 1,3,3-trimethoxybutane as a crude solution (~18% in methanol), which can be further purified.
- Reaction conditions: Mercury-boron trifluoride catalyst, methanol solvent, controlled temperature.
- Yield: Crude solution with approximately 18% concentration.
- Purification: Filtration and distillation to isolate the pure ketal.
This method is referenced indirectly in patent literature where the crude solution is used directly in subsequent syntheses, indicating its industrial viability.
Acid-Catalyzed Ketal Formation from 1-Methoxybutanone-3 and Methanol
The classical approach to synthesizing this compound involves the ketalization of 1-methoxybutanone-3 with methanol under acidic conditions.
- Reagents:
- 1-Methoxybutanone-3 (starting ketone)
- Methanol (solvent and reagent)
- Acid catalyst (commonly mineral acids or Lewis acids)
- Reaction conditions: Reflux or controlled heating to promote ketal formation.
- Mechanism: Acid-catalyzed nucleophilic addition of methanol to the carbonyl group, followed by intramolecular cyclization to form the ketal.
- Yield: Typically moderate to high, depending on reaction time and catalyst.
While specific yields and conditions vary, this method is a foundational synthetic route for this compound and related ketals.
Use of Boron Trifluoride as a Condensing Agent in Ketal Synthesis
Boron trifluoride (BF3) has been employed as an effective Lewis acid catalyst in the preparation of this compound, particularly when starting from crude ketal solutions.
- Procedure: BF3 is dissolved in absolute ethanol, followed by addition of aniline hydrochloride and ferric chloride hexahydrate. The crude this compound solution is then added dropwise at 60 °C with stirring.
- Isolation: After reaction completion, the mixture is made basic with sodium hydroxide and subjected to steam distillation. The product is extracted and purified by distillation under reduced pressure.
- Yield: Approximately 46% yield of purified product.
- Advantages: This method allows the use of crude ketal solutions and provides a practical route to high-purity this compound derivatives.
Reaction Optimization and Side Reactions in Ketal Synthesis
Research into the reactivity of this compound with various reagents reveals complexities such as side reactions including homolysis, hydrogenation, and hydrogenolysis, which can affect yields.
- Observations:
- The ketal reacts at a greater rate than some organic substrates, indicating high reactivity.
- Side reactions can reduce the efficiency of ketal formation or subsequent transformations.
- Implications: Careful optimization of reaction conditions (temperature, catalyst concentration, solvent choice) is necessary to maximize yield and purity.
- Example: Reactions conducted at 50 °C in acetonitrile with controlled reagent ratios have demonstrated practical synthesis with yields up to 79% for related ketal derivatives.
Summary Table of Preparation Methods
Method Description | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|
Methanolysis of Monovinyl Acetylene | Monovinyl acetylene, methanol, Hg-BF3 catalyst | Controlled temperature, excess methanol | ~18% crude solution | Industrially viable; requires purification |
Acid-Catalyzed Ketal Formation | 1-Methoxybutanone-3, methanol, acid catalyst | Reflux or heating | Moderate to high | Classical approach; well-established mechanism |
BF3-Catalyzed Ketal Formation from Crude Solution | BF3, aniline hydrochloride, ferric chloride, NaOH | 60 °C, dropwise addition, steam distillation | ~46% | Practical for crude solutions; uses Lewis acid catalysis |
Optimized Low-Temperature Synthesis in CH3CN | Ketal, organic substrate, acetonitrile | 50 °C, 2-3 hours | Up to 79% | Requires careful control to minimize side reactions |
Research Findings and Practical Considerations
- The use of Lewis acid catalysts such as BF3 and ferric chloride hexahydrate is effective in promoting ketal formation and subsequent transformations.
- Steam distillation and extraction techniques are critical for isolating pure this compound and its derivatives.
- Side reactions and decomposition pathways necessitate optimization of reaction parameters to achieve high yields.
- Recent studies emphasize low-temperature and mild conditions to improve selectivity and reduce byproduct formation.
Chemical Reactions Analysis
1,3,3-Trimethoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols .
Scientific Research Applications
Organic Synthesis
1,3,3-Trimethoxybutane is commonly used as a reagent in organic synthesis. It serves as an acetal or ketal precursor in the formation of various organic compounds. Its ability to undergo hydrolysis makes it useful for synthesizing complex molecules:
Pharmaceutical Development
The compound has been investigated for its potential role in drug development. It can act as an intermediate in the synthesis of pharmaceuticals, particularly those requiring methoxy functional groups:
Material Science
In material science, this compound is explored for its properties as a polymer additive or modifier. Its methoxy groups can enhance solubility and compatibility with various polymers.
Biochemical Applications
This compound's biochemical properties have led to its use in various laboratory settings:
Mechanism of Action
The mechanism by which 1,3,3-trimethoxybutane exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,3,3-trimethoxybutane and its analogs:
Key Observations :
Structural Isomerism: this compound and 1,1,3-trimethoxybutane (CAS: 10138-89-3) are structural isomers. The former has methoxy groups at positions 1,3,3, while the latter has them at 1,1,3. This difference impacts their electronic environments and reactivity.
Carbon Chain Length: 1,1,3-Trimethoxypropane (C₆H₁₄O₃) shares the same substituent pattern as 1,1,3-trimethoxybutane but with a propane backbone. The shorter chain reduces its molecular weight (146.18 g/mol vs. 148.2 g/mol for this compound) and may alter solubility in non-polar solvents .
Degree of Oxygenation :
- 1,2,3,4-Tetramethoxybutane (C₈H₁₈O₄) has four methoxy groups, increasing its polarity and making it more suitable as a solvent or stabilizer in formulations requiring high oxygen content .
Environmental Presence :
- This compound has been identified in firefighting foam samples at 43 µg/L , suggesting its persistence in industrial applications . In contrast, analogs like 1,1,3-trimethoxypropane or 2-methoxybutane are less documented in environmental matrices, possibly due to lower usage or faster degradation.
Biological Activity
Overview
1,3,3-Trimethoxybutane (C7H16O3) is an organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antioxidant activities, as well as its applications in various fields of research.
- Molecular Formula : C7H16O3
- Boiling Point : Approximately 157°C
- Appearance : Colorless liquid
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study examining various bioactive compounds, it was found that certain derivatives of trimethoxybutane exhibited significant antibacterial effects against a range of pathogens. The compound's efficacy was tested against clinical strains such as Staphylococcus aureus and Escherichia coli, showing notable zones of inhibition.
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that this compound may possess potential as a natural antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. A study reported that the compound demonstrated significant free radical scavenging activity. Using assays such as DPPH and ABTS, the antioxidant capacity was quantified, indicating that it could effectively neutralize free radicals.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 30 |
These findings highlight the potential of this compound as a candidate for developing antioxidant supplements or therapeutic agents .
The biological activity of this compound is believed to arise from its ability to interact with cellular membranes and disrupt microbial cell integrity. Additionally, its antioxidant activity may be attributed to the presence of methoxy groups that facilitate electron donation to free radicals.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antibacterial Efficacy : A case study involving the use of trimethoxybutane derivatives in treating bacterial infections showed promising results in reducing bacterial load in infected tissues.
- Antioxidant Effects : Research conducted on the extract from plants containing this compound indicated a significant reduction in oxidative stress markers in animal models .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3,3-Trimethoxybutane, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via condensation of methyl vinyl ketone with trimethyl orthoformate under acidic catalysis. Key optimization parameters include maintaining temperatures between 40–60°C and using anhydrous conditions to minimize hydrolysis of the orthoester. Reaction time should be monitored via TLC or GC-MS to avoid over- or under-acetalization, which can lead to byproducts like unreacted ketone or over-substituted derivatives.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the positions of methoxy groups and the butane backbone. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with retention indices cross-referenced against standards. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks.
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) is commonly used due to the compound’s volatility. For trace impurities, silica gel column chromatography with hexane/ethyl acetate (9:1 v/v) eluent improves purity. Solvent selection must avoid protic solvents (e.g., methanol) to prevent acetal degradation.
Q. How can the solubility and stability of this compound be characterized under varying experimental conditions?
Solubility tests in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be conducted at 25°C. Stability studies under acidic/basic conditions (pH 1–13) and thermal analysis (TGA/DSC) can identify degradation thresholds. For long-term storage, inert atmospheres (argon) and amber vials are recommended to prevent oxidation .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-acetalization or hydrolysis) be mitigated during synthesis?
Use of a stoichiometric excess of trimethyl orthoformate (1.5–2.0 equivalents) suppresses hydrolysis, while controlled addition of catalytic p-toluenesulfonic acid (0.5–1 mol%) minimizes over-acetalization. Real-time monitoring via in-situ IR spectroscopy for carbonyl group disappearance (~1700 cm⁻¹) helps terminate reactions promptly.
Q. What strategies are effective for quantifying this compound in environmental matrices with high background interference?
Solid-phase microextraction (SPME) paired with GC-MS enhances selectivity in complex samples like firefighting foams. Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Collision-induced dissociation (CID) parameters in MS/MS should be optimized to distinguish target ions from co-eluting contaminants .
Q. How does this compound interact with other organics in multi-component systems, and what mechanistic insights exist?
Computational studies (DFT) reveal hydrogen bonding between methoxy groups and protic solvents, affecting reactivity in mixed systems. Kinetic studies in esterification or alkylation reactions demonstrate its role as a transient electrophile, with competing pathways influenced by solvent polarity .
Q. What discrepancies exist in reported physicochemical properties (e.g., boiling points), and how can these be reconciled?
Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?
LC-QTOF-MS with untargeted metabolomics workflows enables detection of trace byproducts (e.g., methoxy-substituted aldehydes). Comparative studies using synthetic standards and degradation simulations (e.g., UV irradiation) help establish fragmentation patterns and quantify degradation kinetics .
Q. What safety protocols are critical for handling this compound in large-scale experiments?
Classified under UN 3272 (flammable ester), it requires storage in explosion-proof refrigerators and grounding during transfers. Personal protective equipment (PPE) including butyl rubber gloves and fume hoods are mandatory. Spill management should use inert adsorbents (vermiculite) rather than water to avoid dispersion .
Properties
IUPAC Name |
1,3,3-trimethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSNTFKLAYVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216273 | |
Record name | 4-Methoxybutan-2-one-dimethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-66-5 | |
Record name | 1,3,3-Trimethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6607-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybutan-2-one-dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybutan-2-one-dimethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybutan-2-one-dimethylacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,3-Trimethoxybutane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSR464P76K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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